molecular formula C15H16O5 B134544 Goniodiol 7-acetate CAS No. 96422-53-6

Goniodiol 7-acetate

Cat. No. B134544
CAS RN: 96422-53-6
M. Wt: 276.28 g/mol
InChI Key: ZBNYDADZMLZTAX-YUELXQCFSA-N
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Description

Goniodiol 7-acetate, also known as goniodiol-7-monoacetate, is a styrylpyrone compound isolated from Goniothalamus amuyon. It has been identified as a potent cytotoxic agent against various tumor cells, including KB, P-388, RPMI, and TE671, with ED50 values less than 0.1 microgram/ml. The molecular structure of this compound has been elucidated through X-ray crystallographic analysis, confirming its detailed configuration and stereochemistry .

Synthesis Analysis

The synthesis of goniodiol and its derivatives, including goniodiol 7-acetate, has been achieved through various synthetic routes. One approach starts from cinnamyl alcohol and involves key steps such as Sharpless asymmetric epoxidation and cyclization using ring-closing metathesis . Another synthesis route utilizes D-mannitol as a starting material, with a palladium(II)-catalyzed oxycarbonylation reaction being crucial for constructing the tetrahydrofuran ring . Additionally, enantioselective synthesis methods have been developed, which include the transfer of asymmetric information and the introduction of the α,β-unsaturated lactone moiety . A concise synthesis approach has also been reported, starting from L-erythrose monoacetonide and involving stereocontrolled Grignard and Stille–Gennari reactions . Furthermore, a synthesis from naphthalene has been described, which involves microbial oxidation, oxidative cleavage, and ring-closing metathesis .

Molecular Structure Analysis

The molecular structure of goniodiol 7-acetate features a 5,6-dihydro-2-pyrone ring with a 7R,8R-dihydro-7-acetoxy-8-hydroxystyryl side chain. The stereochemistry of this compound is significant for its biological activity, and X-ray crystallography has been used to determine its precise configuration .

Chemical Reactions Analysis

Goniodiol 7-acetate and its analogs undergo various chemical reactions during their synthesis. These include asymmetric epoxidation, cyclization, oxycarbonylation, dihydroxylation, and cross-coupling reactions. Ring-closing metathesis has been highlighted as a key step in constructing the lactone ring, which is a common structural motif in this class of compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of goniodiol 7-acetate are not detailed in the provided papers, the general properties of styrylpyrones like goniodiol 7-acetate can be inferred. These compounds are typically characterized by their lactone rings and the presence of multiple stereocenters, which contribute to their biological activity. The cytotoxic properties of goniodiol 7-acetate suggest that it is likely to be lipophilic, aiding its interaction with biological membranes and cellular uptake .

Scientific Research Applications

Crystal Structure and Cytotoxicity

Goniodiol 7-acetate, a styrylpyrone, shows potent cytotoxicities against various tumor cells, as evidenced by its effective action in in vitro studies. This compound has been isolated from Goniothalamus amuyon, and its molecular structure was determined through X-ray crystallographic analysis, highlighting its potential in cancer research (Wu et al., 1991).

Synthesis Approaches

There have been significant efforts in synthesizing goniodiol and its derivatives. These include the synthesis of (+)-Goniodiol, its acetates, and related compounds, showcasing the versatility and applicability of this compound in scientific research (Chen et al., 2002); (Chen et al., 2004).

Application in Drug Delivery

Goniodiol has been studied for its use in drug delivery systems. Specifically, its loading in PEGylated liposomes has been explored to improve stability and cytotoxic activity, which is crucial for therapeutic applications (Charoensit et al., 2019).

Antimicrobial Activity

Some studies have indicated the antimicrobial potential of goniodiol isomers. For instance, (+)-Goniodiol and 7-epi-(+)-goniodiol demonstrated antibacterial activity against certain bacterial strains, suggesting its potential in antimicrobial research (Yoshida et al., 2008).

Bioactive Compound Synthesis

The synthesis of bioactive compounds like (+)-goniodiol, its various isomers, and related styryllactones from common intermediates also highlights its significance in the field of bioactive compound development (Tsubuki et al., 1999).

Cancer Chemoprevention

Goniodiol derivatives have shown promise in cancer chemoprevention. For example, (–)-7-O-Acetylgoniodiol exhibited selective inhibitory effects on certain cancer cell lines, reinforcing its potential as a chemopreventive agent (Kampong et al., 2013).

Biosynthesis-Inspired Synthesis

The biosynthesis-inspired synthesis of (+)-goniodiol and related compounds offers an efficient approach to produce these molecules, contributing significantly to pharmacological and biochemical research (Ramesh & Rao, 2016).

Safety And Hazards

The safety and hazards associated with Goniodiol 7-acetate are not well-documented. It is recommended to handle it with care and use appropriate safety measures .

Future Directions

Future research could focus on further elucidating the mechanism of action of Goniodiol 7-acetate and its potential therapeutic applications. The unique structures of isoxazoles and isoxazolines, which are related to Goniodiol 7-acetate, enable high-affinity binding to many targets or multiple distinct receptors, which aids in the development of innovative medications with original therapeutic applications .

properties

IUPAC Name

[(1R,2R)-2-hydroxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-10(16)19-15(12-8-5-9-13(17)20-12)14(18)11-6-3-2-4-7-11/h2-7,9,12,14-15,18H,8H2,1H3/t12-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNYDADZMLZTAX-YUELXQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1CC=CC(=O)O1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]([C@H]1CC=CC(=O)O1)[C@@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914520
Record name 2-Hydroxy-1-(6-oxo-3,6-dihydro-2H-pyran-2-yl)-2-phenylethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Goniodiol 7-acetate

CAS RN

96422-53-6
Record name (6R)-6-[(1R,2R)-1-(Acetyloxy)-2-hydroxy-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96422-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Goniodiol-7-monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096422536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-1-(6-oxo-3,6-dihydro-2H-pyran-2-yl)-2-phenylethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Rafii, YE Ghallab, A Ghouzlani… - J. Bioinform. Syst …, 2021 - fortunepublish.com
Tumor cells can reverse the immune system's control through secretion or surface expression of several molecules such as immune checkpoint inhibitors. Blocking these immune …
Number of citations: 2 fortunepublish.com

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